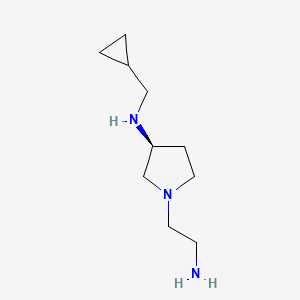
5-(Furan-2-carbonyl)furan-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Furan-2-carbonyl)furan-2-carboxylic acid is an organic compound that belongs to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom This particular compound is notable for having two furan rings connected by a carbonyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-carbonyl)furan-2-carboxylic acid typically involves the reaction of furan derivatives. One common method is the oxidation of 5-(chloromethyl)furan-2-carbonyl chloride using tert-butyl hypochlorite, which is prepared from commercial bleach and tert-butanol . This reaction yields high amounts of the desired product under controlled conditions.
Industrial Production Methods
Industrial production of this compound can be achieved through biomass-derived processes. For instance, the precursor aldehydes 5-(chloromethyl)furfural and 2,5-diformylfuran can be treated with tert-butyl hypochlorite to produce the acid chloride derivatives, which are then hydrolyzed to yield this compound .
Análisis De Reacciones Químicas
Types of Reactions
5-(Furan-2-carbonyl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: Selective reduction can lead to partially hydrogenated products.
Substitution: The furan rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Electrophilic reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Partially hydrogenated furans.
Substitution: Halogenated furan derivatives.
Aplicaciones Científicas De Investigación
5-(Furan-2-carbonyl)furan-2-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-(Furan-2-carbonyl)furan-2-carboxylic acid involves its interaction with various molecular targets. In biological systems, it can inhibit the growth of bacteria by interfering with their cell wall synthesis. The compound’s furan rings can interact with enzymes and proteins, disrupting their normal function and leading to antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
Furan-2,5-dicarboxylic acid: A similar compound with two carboxylic acid groups instead of one carbonyl and one carboxylic acid group.
5-(Chloromethyl)furan-2-carboxylic acid: A precursor in the synthesis of 5-(Furan-2-carbonyl)furan-2-carboxylic acid.
2,5-Diformylfuran: Another furan derivative used in similar synthetic processes.
Uniqueness
This compound is unique due to its dual furan ring structure, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various bio-based materials and pharmaceuticals .
Propiedades
Fórmula molecular |
C10H6O5 |
|---|---|
Peso molecular |
206.15 g/mol |
Nombre IUPAC |
5-(furan-2-carbonyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C10H6O5/c11-9(6-2-1-5-14-6)7-3-4-8(15-7)10(12)13/h1-5H,(H,12,13) |
Clave InChI |
WYISRITZDZBZAI-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C(=O)C2=CC=C(O2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


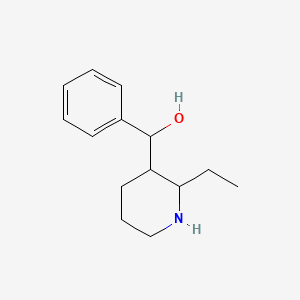
![(2-(3-Bromophenyl)benzo[d]oxazol-5-yl)methanol](/img/structure/B11792567.png)

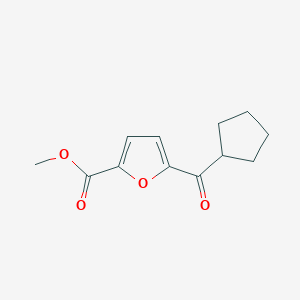


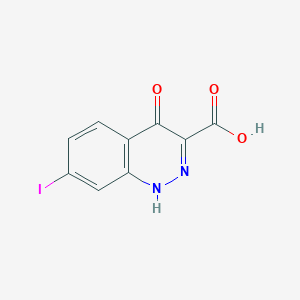

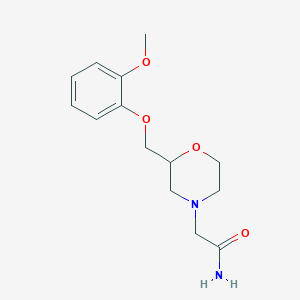

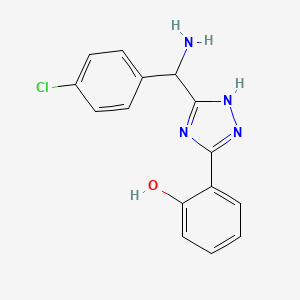
![3-Methyl-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11792606.png)

